molecular formula C5H3ClF3N3 B11901950 3-Chloro-6-(trifluoromethyl)pyrazin-2-amine

3-Chloro-6-(trifluoromethyl)pyrazin-2-amine

Cat. No.: B11901950
M. Wt: 197.54 g/mol
InChI Key: BUEOUCLQOIXHEQ-UHFFFAOYSA-N
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Description

3-Chloro-6-(trifluoromethyl)pyrazin-2-amine is a chemical compound with the molecular formula C5H3ClF3N3 and a molecular weight of 197.55 g/mol It is a pyrazine derivative characterized by the presence of a chlorine atom at the 3-position and a trifluoromethyl group at the 6-position of the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(trifluoromethyl)pyrazin-2-amine typically involves the chlorination and trifluoromethylation of pyrazine derivatives. One common method includes the reaction of 3-chloropyrazine with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and trifluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(trifluoromethyl)pyrazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper.

Major Products Formed

The major products formed from these reactions include substituted pyrazine derivatives, which can be further functionalized for various applications .

Scientific Research Applications

3-Chloro-6-(trifluoromethyl)pyrazin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-6-(trifluoromethyl)pyrazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-(trifluoromethyl)pyridin-2-amine
  • 3-Chloro-6-(trifluoromethyl)pyridazine
  • 2-Amino-6-(trifluoromethyl)pyridine

Uniqueness

3-Chloro-6-(trifluoromethyl)pyrazin-2-amine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C5H3ClF3N3

Molecular Weight

197.54 g/mol

IUPAC Name

3-chloro-6-(trifluoromethyl)pyrazin-2-amine

InChI

InChI=1S/C5H3ClF3N3/c6-3-4(10)12-2(1-11-3)5(7,8)9/h1H,(H2,10,12)

InChI Key

BUEOUCLQOIXHEQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C(=N1)Cl)N)C(F)(F)F

Origin of Product

United States

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